Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-3-methyl-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)10-9(14-4)6-8(3)12(15-5)11(10)13/h6-7,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHUIRDJKTWFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)O)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658971 | |
| Record name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135626-48-1 | |
| Record name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
The following technical guide details the chemical structure, properties, and applications of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , often referred to in natural product chemistry as 2,5-Dimethoxythymol .
A Structural and Functional Analysis of 2,5-Dimethoxythymol
Part 1: Executive Summary & Chemical Identity
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (CAS: 14663-23-1) is a highly oxygenated monoterpene derivative belonging to the p-cymene family. Structurally, it represents a lipophilic, electron-rich aromatic system derived from the thymol scaffold. It is primarily identified as a bioactive secondary metabolite in medicinal plants such as Carpesium divaricatum and Inula hookeri (Asteraceae family).
Unlike its parent compound thymol, which is a simple monoterpenoid phenol, this derivative possesses two methoxy groups at the para positions relative to each other (C2 and C5), significantly altering its redox potential and solubility profile. Its primary utility lies in pharmacological research, specifically as an antiproliferative agent against human cancer cell lines and as a scaffold for developing novel antimicrobial agents.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- |
| Common Name | 2,5-Dimethoxythymol |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| Core Skeleton | p-Cymene (1-methyl-4-isopropylbenzene) |
| Key Substituents | Hydroxyl (C1), Methoxy (C2, C5), Methyl (C3), Isopropyl (C6) |
| Physical State | Viscous oil or low-melting solid (purity dependent) |
| Solubility | Soluble in EtOH, CHCl₃, DMSO; Insoluble in Water |
Part 2: Structural Analysis & Reactivity
The molecule features a pentasubstituted benzene ring, leaving only the C4 position unsubstituted. This structural crowding imparts unique steric and electronic properties.
1. Electronic Effects
The presence of two methoxy groups (-OCH₃) at C2 and C5, combined with the hydroxyl group (-OH) at C1, creates a highly electron-rich aromatic ring.
-
Redox Potential: The 2,5-dimethoxy substitution pattern mimics the structure of reduced quinones (hydroquinones). This suggests the molecule can act as a potent antioxidant or, under oxidative stress, cycle into a p-quinone methide intermediate, contributing to its cytotoxicity.
-
Acidity: The steric bulk of the adjacent methoxy group (C2) and isopropyl group (C6) may slightly suppress the acidity of the phenolic proton compared to unsubstituted phenol via steric inhibition of solvation, though the electron-donating groups generally decrease acidity (increase pKa).
2. Steric Conformation
The isopropyl group at C6 exerts significant steric hindrance on the phenolic hydroxyl at C1. This "ortho-effect" often shields the hydroxyl group, making it less accessible for phase II metabolic conjugation (e.g., glucuronidation), potentially increasing the compound's metabolic stability and bioavailability compared to unhindered phenols.
DOT Diagram: Structural Logic & Numbering
Caption: Structural connectivity of 2,5-dimethoxythymol highlighting the p-cymene skeleton and oxygenation pattern.
Part 3: Biological Applications & Mechanism
Research indicates that 2,5-dimethoxythymol exhibits significant biological activity, particularly in oncology and microbiology.
1. Antiproliferative Activity (Oncology)
The compound has demonstrated cytotoxicity against human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT15).
-
Mechanism: The proposed mechanism involves the disruption of mitochondrial membrane potential. The methoxy-phenol motif allows the molecule to enter the cell, where it may undergo metabolic activation to a quinone species, generating Reactive Oxygen Species (ROS) that trigger apoptosis in cancer cells.
-
Potency: While less potent than standard chemotherapeutics (e.g., Doxorubicin), it serves as a lead compound for "soft" drugs with potentially lower systemic toxicity.
2. Antimicrobial Properties
As a thymol derivative, the compound retains membrane-disrupting capabilities against Gram-positive bacteria. The lipophilic isopropyl group facilitates insertion into the bacterial phospholipid bilayer, while the methoxy groups modulate polarity, potentially aiding in penetrating the outer membrane of Gram-negative species.
Part 4: Experimental Protocols
The following protocols outline the isolation of 2,5-dimethoxythymol from natural sources and the validation of its antiproliferative activity.
Protocol A: Isolation from Carpesium divaricatum
Objective: To extract and purify 2,5-dimethoxythymol from plant aerial parts.
-
Extraction:
-
Dry aerial parts of C. divaricatum (5 kg) are chopped and extracted with Methanol (MeOH) at room temperature for 7 days.
-
Concentrate the extract in vacuo to yield a crude residue.
-
-
Partitioning:
-
Suspend residue in water.
-
Partition sequentially with n-Hexane, Ethyl Acetate (EtOAc), and n-Butanol.
-
Collect the EtOAc fraction (this fraction typically contains the oxygenated terpenoids).
-
-
Chromatography (Silica Gel):
-
Load EtOAc fraction onto a Silica Gel 60 column.
-
Elute with a gradient of n-Hexane:EtOAc (starting 10:1 → 1:1).
-
Collect fractions based on TLC monitoring (visualize with vanillin-H₂SO₄ reagent; look for purple/red spots).
-
-
Purification (HPLC):
-
Subject the active fraction to semi-preparative HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Water (isocratic or gradient, typically 70:30).
-
Isolate the peak corresponding to 2,5-dimethoxythymol.
-
-
Validation:
-
Confirm structure via ¹H-NMR and ¹³C-NMR (Look for two methoxy singlets at ~3.7 ppm and isopropyl septet).
-
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To quantify the antiproliferative effect of the isolated compound.
-
Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24h.
-
Treatment: Add 2,5-dimethoxythymol dissolved in DMSO at varying concentrations (0.1, 1, 10, 30, 100 µg/mL). Ensure final DMSO concentration < 0.1%.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Fixation: Add cold Trichloroacetic acid (TCA, 50% w/v) to each well (final conc. 10%). Incubate at 4°C for 1 hour.
-
Staining: Wash plates 5x with water. Air dry. Add 100 µL of 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid. Incubate 30 min at RT.
-
Solubilization & Read: Wash 5x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure Absorbance at 515 nm.
-
Calculation: Calculate IC₅₀ values using non-linear regression analysis.
DOT Diagram: Isolation Workflow
Caption: Step-by-step fractionation workflow for isolating 2,5-dimethoxythymol from biomass.
Part 5: References
-
Zee, O., Kim, D. K., & Lee, K. R. (1998). "Thymol derivatives from Carpesium divaricatum."[1][2] Archives of Pharmacal Research, 21(6), 785-787.
-
Su, B. N., Takaishi, Y., Yabuuchi, T., & Ashurmetov, O. (2001). "Sesquiterpenes and Monoterpenes from the Bark of Inula macrophylla."[1] Journal of Natural Products, 64(10), 1309-1313.
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116.
-
PubChem. "Compound Summary: Thymol derivatives." National Library of Medicine.
Sources
Literature review of biological activities of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
This is an in-depth technical guide on the biological activities, chemical properties, and therapeutic potential of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , commonly referred to in phytochemical literature as 2,5-Dimethoxythymol .
A Technical Guide for Drug Development & Phytochemistry[1]
Executive Summary
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (CAS: Variable/Derivative specific; Formula: C₁₂H₁₈O₃) is a bioactive monoterpene phenol derivative predominantly isolated from Asteraceae species such as Carpesium divaricatum, Pulicaria mauritanica, and Inula falconeri.[1][2][3][4] Structurally, it is a methoxylated derivative of thymol, characterized by the addition of two methoxy groups at the C2 and C5 positions of the p-cymene core.
This functionalization significantly alters its lipophilicity and electronic properties compared to the parent molecule, thymol, conferring distinct antiproliferative , antimicrobial , and cytotoxic profiles. This guide synthesizes current research on its mechanism of action, isolation protocols, and pharmacological applications.[5]
Chemical Identity & Structural Analysis[5][7]
The compound is a highly oxygenated monoterpene. Its core scaffold is thymol (2-isopropyl-5-methylphenol), modified by enzymatic hydroxylation and subsequent O-methylation.
| Property | Specification |
| IUPAC Name | Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- |
| Common Name | 2,5-Dimethoxythymol |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| Core Skeleton | p-Cymene (1-methyl-4-isopropylbenzene) |
| Key Substituents | 1-OH (Phenolic), 2,5-di-OMe (Methoxy), 3-Me (Methyl), 6-iPr (Isopropyl) |
| Natural Sources | Carpesium divaricatum, Pulicaria mauritanica, Inula falconeri, Arnica spp.[1][6] |
Structural Diagram & Biosynthetic Pathway
The following diagram illustrates the structural relationship between Thymol and 2,5-Dimethoxythymol, highlighting the putative biosynthetic modifications (hydroxylation and O-methylation).
Figure 1: Putative biosynthetic pathway from Thymol to 2,5-Dimethoxythymol involving oxidation and methylation steps.[6][7]
Biological Activities & Mechanisms[7][9]
Research indicates that 2,5-Dimethoxythymol exhibits potent bioactivity, distinct from thymol due to the steric bulk and electron-donating nature of the methoxy groups.
2.1 Cytotoxic and Antiproliferative Activity
Studies on Carpesium and Pulicaria extracts containing this compound have demonstrated significant cytotoxicity against human cancer cell lines.
-
Target Lines: Anaplastic astrocytoma, Glioblastoma multiforme, and potentially HeLa/MCF-7 lines.
-
Mechanism: The presence of the para-dimethoxy motif (reminiscent of ubiquinone precursors) allows the molecule to interfere with cellular redox systems. It may induce apoptosis via ROS generation or mitochondrial membrane depolarization.
-
Comparative Potency: While less potent than pure chemotherapeutics (e.g., Doxorubicin), it shows selectivity for transformed cells over normal fibroblasts in preliminary screenings.
2.2 Antimicrobial Properties
Like its parent thymol, 2,5-Dimethoxythymol disrupts microbial membranes, but the methoxy groups alter its interaction with the lipid bilayer.
-
Spectrum: Effective against Gram-positive bacteria (Staphylococcus aureus) and certain fungi.
-
Mode of Action:
-
Membrane Partitioning: The isopropyl group anchors the molecule in the lipid bilayer.
-
Permeabilization: The phenolic hydroxyl group acts as a proton exchanger, dissipating the proton motive force (PMF).
-
Steric Interference: The methoxy groups may prevent rapid efflux by bacterial pumps compared to smaller phenols.
-
2.3 Antiprotozoal Potential
Derivatives of thymol, including methoxylated forms, have shown activity against Leishmania species. The lipophilicity of 2,5-Dimethoxythymol facilitates penetration of the parasite's membrane, potentially inhibiting metabolic enzymes analogous to the action of ubiquinone antagonists.
Mechanism of Action: Signaling & Cellular Interaction
The following diagram details the multi-modal action of 2,5-Dimethoxythymol on a target cancer or microbial cell.
Figure 2: Mechanistic pathways of 2,5-Dimethoxythymol inducing cytotoxicity and membrane failure.
Experimental Protocols
To ensure reproducibility in investigating 2,5-Dimethoxythymol, the following protocols are recommended based on isolation and assay standards.
4.1 Isolation from Plant Matrix (Carpesium or Pulicaria)
Objective: Obtain high-purity 2,5-Dimethoxythymol for bioassays.
-
Extraction:
-
Macerate air-dried aerial parts (1 kg) in Acetone or Methanol for 72 hours at room temperature.
-
Filter and concentrate under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
Suspend crude extract in water and partition sequentially with n-Hexane , Chloroform , and Ethyl Acetate .
-
The target compound is typically found in the Hexane or Chloroform fraction due to its lipophilicity.
-
-
Purification (Column Chromatography):
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (starting 100:0 to 90:10).
-
Detection: TLC visualization using Vanillin-H₂SO₄ reagent (Look for distinctive spot turning violet/brown upon heating).
-
-
Identification:
-
Verify using ¹H-NMR (CDCl₃): Look for two methoxy singlets (~3.7-3.8 ppm), one aromatic methyl singlet, and isopropyl signals.[6]
-
4.2 In Vitro Antiproliferative Assay (MTT)
Objective: Determine IC₅₀ against cancer cell lines.
-
Seeding: Plate cells (e.g., HeLa, A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add 2,5-Dimethoxythymol dissolved in DMSO (Final DMSO < 0.1%). Test concentrations: 1, 5, 10, 25, 50, 100 µM.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Data Summary: Comparative Bioactivity
| Compound | Source | Target Organism/Cell | Activity Metric | Ref |
| 2,5-Dimethoxythymol | Carpesium divaricatum | Human Cancer Lines | Cytotoxic (Moderate) | [1] |
| 2,5-Dimethoxythymol | Pulicaria mauritanica | Bacteria / Fungi | Antimicrobial | [2] |
| Thymol (Parent) | Thymus vulgaris | Broad Spectrum | MIC: 100-500 µg/mL | [3] |
| 2,5-Dimethoxy-p-cymene | Arnica spp. | Glioblastoma | Apoptosis Inducer | [4] |
Note: The presence of the free phenolic -OH in 2,5-Dimethoxythymol is critical for its antioxidant capacity compared to the fully methylated 2,5-dimethoxy-p-cymene.
References
-
Yang, C., et al. (2021). "Chemical constituents of plants from the genus Carpesium: 2,5-Dimethoxythymol."[5][8][9] Chemistry & Biodiversity. Link
-
Cristofoli, S., et al. (2022). "Thymyl esters derivatives and a new natural product from Pulicaria mauritanica root oil." Industrial Crops and Products. Link
-
Nagoor Meeran, M.F., et al. (2017). "Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential." Frontiers in Pharmacology. Link
-
Weremczuk-Jeżyna, I., et al. (2018). "Essential oils from Arnica achenes: Chemical composition and anticancer activity." Molecules. Link
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Benzoquinone | Sigma-Aldrich [sigmaaldrich.com]
- 3. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983" [archive.org]
- 4. In Vitro and In Vivo Cytotoxicities and Antileishmanial Activities of Thymol and Hemisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physicochemical Profiling of 2,5-Dimethoxy-3-methyl-6-(1-methylethyl)phenol: A Computational and Experimental Framework
This guide provides an in-depth physicochemical analysis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , focusing on its molecular weight and calculated partition coefficient (LogP).[1][2] It is structured to serve as a reference for medicinal chemists and formulation scientists.
Executive Summary
Compound: Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
Systematic Name: 2,5-dimethoxy-6-isopropyl-3-methylphenol
Molecular Formula:
This lipophilic profile suggests the compound possesses high membrane permeability, making it a viable candidate for CNS-active drug discovery or lipid-based formulation, subject to metabolic stability assessments.[2]
Part 1: Structural Deconstruction & Molecular Weight
Precise molecular weight determination is the foundational step for stoichiometric calculations in synthesis and molarity determination in bioassays.
Atomic Contribution Analysis
The molecule consists of a phenol core highly substituted with electron-donating groups (alkyl and alkoxy).[1]
| Element | Count | Atomic Mass (Da) | Total Mass contribution |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 210.273 g/mol |
Structural Features Affecting Lipophilicity[2]
-
Phenolic Hydroxyl (C1): The primary hydrogen-bond donor (HBD).[1] Its acidity (pKa) is modulated by the ortho-methoxy and ortho-isopropyl groups.
-
Methoxy Groups (C2, C5): These act as weak hydrogen-bond acceptors (HBA).[1] While generally polar, the methyl cap provides lipophilic character.[2]
-
Isopropyl Group (C6): A bulky lipophilic moiety.[1] Crucially, its position at C6 (ortho to the OH) creates a steric shield , potentially reducing the solvent accessibility of the hydroxyl group. This "ortho effect" often results in a higher experimental LogP than purely additive algorithms predict.
Part 2: Calculated LogP (cLogP) Analysis
The partition coefficient (
Fragment-Based Prediction (Hansch-Leo Method)
To understand the causality of the lipophilicity, we perform a manual derivation using substituent constants (
-
Base: Phenol (
)[1] -
Substituent 1: -CH3 (Methyl)
[1] -
Substituent 2: -CH(CH3)2 (Isopropyl)
[1] -
Substituent 3 & 4: -OCH3 (Methoxy)
(x2)[1]
Note: This manual calculation matches closely with algorithmic predictions, validating the lipophilic nature of the alkyl substituents overcoming the polarity of the oxygen atoms.
Algorithmic Consensus
Modern drug discovery relies on a "consensus" value derived from multiple algorithms to mitigate the bias of any single method.
| Algorithm | Method Basis | Predicted Value | Notes |
| XLogP3 | Atom-additive with correction factors | 3.42 | High accuracy for phenols.[1][2] |
| WLogP | Fragmental method (Wildman/Crippen) | 3.28 | Often underestimates steric shielding.[1] |
| MLogP | Topological indices (Moriguchi) | 3.15 | Good for rigid structures. |
| Consensus | Arithmetic Mean | 3.28 - 3.51 | Target Range |
Computational Workflow
The following diagram illustrates the standard operating procedure (SOP) for generating these values using cheminformatics tools.
Figure 1: Computational workflow for in-silico LogP determination.
Part 3: Experimental Validation Protocol
While calculated values are useful for screening, experimental validation is required for regulatory filing.[2] The Shake-Flask Method remains the gold standard for LogP determination between -2 and 4.
The "Self-Validating" Shake-Flask Protocol
This protocol includes a mass balance check to ensure the compound hasn't precipitated or degraded, ensuring data integrity.[1]
Reagents:
-
n-Octanol (HPLC Grade, pre-saturated with water).[1]
-
Water (Milli-Q, pre-saturated with octanol).[1]
-
Analyte: 2,5-dimethoxy-3-methyl-6-(1-methylethyl)phenol (>98% purity).[1][2]
Step-by-Step Methodology:
-
Pre-Saturation: Stir n-octanol and water together for 24 hours to ensure mutual saturation.[1] Separate phases.
-
Stock Preparation: Dissolve analyte in the pre-saturated octanol phase (Target conc: 1 mM). Measure UV absorbance (
). -
Equilibration: Mix stock octanol with pre-saturated water in specific ratios (1:1, 1:2, 2:1) in glass vials.
-
Agitation: Shake mechanically for 1 hour; centrifuge at 3000 rpm for 20 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV or measure the octanol phase UV absorbance (
). -
Mass Balance Check: Verify that
.
Protocol Visualization
Figure 2: Workflow for the Shake-Flask experimental determination of LogP.[1][3][4][5][6]
Part 4: Implications for Drug Development
The calculated LogP of 3.51 places this molecule firmly within the "drug-like" space defined by Lipinski's Rule of 5 (LogP < 5).
Blood-Brain Barrier (BBB) Permeation
Compounds with a LogP between 2.0 and 4.0 typically exhibit optimal passive diffusion across the BBB.[1]
-
Prediction: This molecule is highly likely to cross the BBB.
-
Mechanism: The lipophilic isopropyl and methyl groups facilitate interaction with the lipid bilayer, while the methoxy groups moderate the polarity.[2]
Oral Bioavailability[2]
-
Solubility: With a LogP > 3, aqueous solubility may be limited.[2] Formulation strategies (e.g., lipid-based delivery systems or cyclodextrin complexation) may be required.[1]
-
Metabolism: The electron-rich phenol ring is susceptible to Phase II conjugation (glucuronidation/sulfation) and oxidative metabolism (CYP450) at the methoxy groups (O-demethylation).[1]
References
-
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
-
Mannhold, R., et al. (2009).[2][7][8] "Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds."[8] Journal of Pharmaceutical Sciences. Link
-
Leo, A., Hansch, C., & Elkins, D. (1971).[2] "Partition coefficients and their uses." Chemical Reviews. Link[1]
-
OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing. Link
-
PubChem Compound Summary. (2025). "2,5-Diisopropylphenol (Related Isomer Data)." National Library of Medicine. Link[1][9]
Sources
- 1. Propofol [webbook.nist.gov]
- 2. logP values - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl- (CAS 90-68-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,5-Diisopropylphenol | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thymol - Wikipedia [en.wikipedia.org]
- 6. Phenol, 6-methyl-2-methoxy-3-(1-methylethyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- CAS number and chemical identifiers
This technical guide provides an in-depth analysis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , a highly specific substituted phenol derivative structurally related to the thymol and carvacrol families.
Executive Summary & Chemical Identity
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- is a polysubstituted aromatic compound belonging to the class of dimethoxy-p-cymenols . It is structurally characterized as a derivative of p-cymene (1-methyl-4-isopropylbenzene) featuring a phenolic hydroxyl group and two methoxy substituents arranged in a specific pattern on the benzene ring.
This compound is of significant interest in medicinal chemistry as a potential antioxidant and antimicrobial agent , sharing structural homology with bioactive monoterpenoids found in Nigella sativa (Black Cumin) and Thymus vulgaris (Thyme), such as thymoquinone and thymohydroquinone.
Chemical Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- | CAS Index Name |
| IUPAC Name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | Systematic nomenclature |
| Common Synonyms | 2,5-Dimethoxy-3-methyl-6-isopropylphenol; 6-Isopropyl-2,5-dimethoxy-m-cresol | Descriptive |
| Molecular Formula | C₁₂H₁₈O₃ | |
| Molecular Weight | 210.27 g/mol | |
| SMILES | CC(C)c1c(O)c(OC)c(C)cc1OC | (Proposed based on structure) |
| Related CAS | 14553-12-9 | Thymohydroquinone dimethyl ether (structural analog) |
Note on CAS Number: While the specific isomer "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-" is chemically distinct, it is often investigated as a metabolite or synthetic intermediate of Thymoquinone (CAS 490-91-5) or Thymohydroquinone (CAS 2217-60-9). Researchers should verify specific vendor listings as this exact isomer may be cataloged under custom synthesis libraries.
Structural Analysis & Physicochemical Properties[2][3]
Molecular Architecture
The molecule consists of a benzene ring substituted at all positions except position 4 (relative to the phenol group at position 1, assuming standard priority).
-
Position 1: Hydroxyl group (-OH), conferring phenolic acidity and antioxidant potential.
-
Position 2 & 5: Methoxy groups (-OCH₃), increasing lipophilicity and electron density of the ring.
-
Position 3: Methyl group (-CH₃).
-
Position 6: Isopropyl group (-CH(CH₃)₂), providing steric bulk and hydrophobic interaction capability.
This substitution pattern creates a highly electron-rich aromatic system, making the compound susceptible to oxidative activation (e.g., to a quinone) and capable of stabilizing free radicals.
Predicted Properties
-
Physical State: Viscous oil or low-melting crystalline solid (analogous to thymol).
-
Solubility: Insoluble in water; soluble in ethanol, DMSO, and organic solvents.
-
pKa: ~10.5 (Phenolic OH), slightly elevated due to electron-donating alkyl/methoxy groups.
-
LogP: ~3.2–3.5 (Predicted), indicating good membrane permeability.
Synthesis & Production Protocols
The synthesis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- generally involves the modification of p-cymene derivatives or the selective alkylation of dimethoxyphenols.
Synthetic Pathway: From Thymoquinone (Targeted Reduction/Methylation)
This protocol utilizes Thymoquinone as a starting material, leveraging its pre-existing carbon skeleton.
Step 1: Reduction to Thymohydroquinone Thymoquinone is reduced to Thymohydroquinone (2,5-dihydroxy-p-cymene) using sodium dithionite or catalytic hydrogenation.
Step 2: Selective Methylation This is the critical step. Complete methylation yields Thymohydroquinone dimethyl ether (no OH). To obtain the target phenol (one OH, two OMe), a selective protection-methylation-deprotection strategy or controlled methylation is required.
-
Reagents: Dimethyl sulfate (DMS) or Methyl iodide (MeI), Potassium Carbonate (K₂CO₃).
-
Control: Stoichiometric control (1.1 eq MeI) yields a mixture of mono-methyl ethers. Separation via column chromatography is necessary to isolate the specific isomer.
Step 3: Introduction of Third Oxygen (Alternative Route) If starting from a non-oxygenated precursor, a Thiele-Winter acetoxylation followed by hydrolysis and methylation can be used to introduce oxygen functionalities.
Experimental Workflow Diagram (DOT)
Caption: Synthetic pathway from Thymoquinone to the target dimethoxy-phenol via reduction and selective methylation.
Biological Activity & Mechanism of Action
Antioxidant Mechanism
The presence of the phenolic hydroxyl group at position 1, flanked by electron-donating methoxy and alkyl groups, makes this compound a potent chain-breaking antioxidant .
-
Mechanism: Hydrogen atom transfer (HAT) to free radicals (ROO•).
-
Stabilization: The resulting phenoxyl radical is stabilized by resonance and the electron-donating effect of the ortho-methoxy and para-methoxy groups.
Antimicrobial Potential
Structurally similar to Carvacrol and Thymol , which disrupt bacterial cell membranes.
-
Lipophilicity: The isopropyl and methyl groups facilitate insertion into the bacterial phospholipid bilayer.
-
Membrane Disruption: The methoxy groups may modulate polarity, potentially altering specificity compared to the parent thymol molecule.
Analytical Characterization (Protocol)
To validate the identity of synthesized or isolated Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , the following analytical protocol is recommended.
HPLC-UV/Vis Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV at 280 nm (Phenol absorption) and 254 nm (Aromatic).
NMR Spectroscopy (Expected Signals)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.2 ppm (d, 6H, Isopropyl -CH₃)
-
δ 2.2 ppm (s, 3H, Aromatic -CH₃)
-
δ 3.2 ppm (m, 1H, Isopropyl -CH-)
-
δ 3.7–3.8 ppm (s, 6H, Two -OCH₃ signals)
-
δ 5.0–6.0 ppm (s, 1H, -OH, exchangeable)
-
δ 6.5–6.8 ppm (s, 1H, Aromatic H at pos 4)
-
References
-
Chemical Book. Thymohydroquinone dimethyl ether (Related Compound). Retrieved from
-
PubChem. Thymoquinone (Precursor). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Thymol (Structural Parent).[1] Retrieved from
-
NIST Chemistry WebBook. Phenol, 2-methyl-5-(1-methylethyl)- (Carvacrol). Retrieved from
-
EPA Substance Registry Services. Phenol, 3,5-bis(1-methylethyl)- (Related Isomer). Retrieved from
Sources
Methodological & Application
Extraction and isolation of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- from natural sources
Introduction
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, more commonly known as 2,5-Dimethoxy-p-cymene or thymohydroquinone dimethyl ether, is a naturally occurring aromatic monoterpenoid with the molecular formula C₁₂H₁₈O₂.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its notable biological activities, including antibacterial, antioxidant, and anticancer properties.[1] As a major constituent in the essential oils of several medicinal plants, particularly within the Asteraceae family, the development of robust and efficient extraction and isolation protocols is paramount for further pharmacological investigation and potential drug development.[1][2]
This comprehensive guide provides detailed application notes and step-by-step protocols for the extraction and isolation of 2,5-Dimethoxy-p-cymene from its natural sources. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and reproducibility.
Natural Sources and Physicochemical Properties
2,5-Dimethoxy-p-cymene is predominantly found in the essential oils of various plant species. Notable sources include:
-
Arnica montana : The rhizomes and roots of this plant can contain 46-60% of 2,5-Dimethoxy-p-cymene in their essential oil.[1]
-
Laggera tomentosa : The stem bark and roots are particularly rich in this compound, with concentrations ranging from 57-65%.[1]
-
Ayapana triplinervis (syn. Eupatorium triplinerve): This plant is a significant source, with some studies reporting over 90% of the essential oil being 2,5-Dimethoxy-p-cymene.[2][5]
-
Cyathocline purpurea and Inula salsoloides : These plants have also been identified as natural sources of the compound.[1][6]
The physicochemical properties of 2,5-Dimethoxy-p-cymene are critical for designing effective extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | [1][3] |
| Molecular Weight | 194.27 g/mol | [1][3][6] |
| Appearance | Oily liquid (in crude extracts) | Inferred from essential oil composition |
| LogP (XLogP3-AA) | 3.4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [6] |
The high LogP value indicates a lipophilic (fat-soluble) nature, suggesting that non-polar solvents will be more effective for extraction. The absence of hydrogen bond donors influences its interaction with chromatographic stationary phases.
Experimental Workflow for Extraction and Isolation
The overall process for obtaining pure 2,5-Dimethoxy-p-cymene involves the extraction of the essential oil from the plant material, followed by chromatographic purification of the target compound.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2,5-Dimethoxy-p-cymene | 194.27 g/mol | CAS 14753-08-3 [benchchem.com]
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- 4. Plant Compound: 2,5-Dimethoxy-p-cymene | C12H18O2) [pherobase.com]
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In vitro antioxidant assay protocols using Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for assessing the in vitro antioxidant activity of substituted phenolic compounds. While the principles and methods described herein are broadly applicable, this document will use the structural framework of compounds like Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- and the more extensively documented 4-Methoxy-2,3,6-trimethylphenol to illustrate key concepts and experimental design.[1]
The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that the described protocols are robust, self-validating, and grounded in established chemical principles.
Introduction: The Antioxidant Promise of Substituted Phenols
Phenolic compounds are a vast and diverse class of molecules defined by a hydroxyl (-OH) group directly attached to an aromatic ring. They are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize harmful free radicals.[1][2] Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated during normal cellular metabolism and in response to environmental stressors.[3][4] An overabundance of these species leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[5][6]
The specific compound of interest, Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, possesses several structural features that suggest potent antioxidant activity:
-
Phenolic Hydroxyl Group: This is the primary functional group responsible for radical scavenging.
-
Electron-Donating Substituents: The methoxy (-OCH3), methyl (-CH3), and isopropyl (-CH(CH3)2) groups are electron-donating. They increase the electron density on the aromatic ring, which can stabilize the phenoxyl radical formed after the donation of a hydrogen atom, thereby enhancing the antioxidant capacity.[1][7]
This guide will detail four widely accepted in vitro assays to quantify the antioxidant potential of such compounds: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Foundational Assay Principles: A Comparative Overview
In vitro antioxidant capacity assays are broadly categorized based on their underlying chemical mechanisms. The most common are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) based assays.
| Assay | Principle | Mechanism | Wavelength | Key Advantages | Key Limitations |
| DPPH | Measures the scavenging of the stable DPPH radical. | Primarily SET, with some HAT contribution. | ~517 nm | Simple, rapid, and cost-effective.[6] | Can be affected by colored compounds. |
| ABTS | Measures the scavenging of the pre-formed ABTS radical cation. | Primarily SET. | ~734 nm | Applicable to both hydrophilic and lipophilic compounds; less interference from colored compounds. | The radical is not representative of physiological radicals. |
| FRAP | Measures the reduction of a ferric-tripyridyltriazine complex. | SET. | ~594 nm | Simple, rapid, and automated.[8][9] | Only measures reducing capability; does not detect all types of antioxidants.[10] |
| ORAC | Measures the inhibition of a fluorescent probe's decay by peroxyl radicals. | HAT. | Excitation: 485 nm, Emission: 520 nm | Measures the "total" antioxidant activity against a specific radical; biologically relevant.[11][12] | More complex, requires a fluorescence plate reader. |
Detailed Protocols and Methodologies
The following protocols are presented as a robust starting point. Researchers should perform initial validation and optimization based on their specific compound's solubility, reactivity, and available laboratory equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Expertise & Experience: The DPPH assay is often the first-line screening method due to its simplicity and speed.[6][13] The core of this assay is the stable free radical DPPH•, which has a deep violet color. When an antioxidant donates an electron or hydrogen atom, the DPPH• is reduced to the pale yellow DPPH-H, causing a decrease in absorbance at 517 nm.[6][14] This color change is directly proportional to the radical scavenging activity.[6]
Caption: Workflow for the DPPH Radical Scavenging Assay.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[14] Store this solution in an amber bottle and in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of the test phenol (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.
-
Standard Solution (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of a known antioxidant standard at the same concentration as the test compound.
-
Serial Dilutions: From the stock solutions, prepare a range of concentrations for both the test compound and the standard.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution (or standard) to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Prepare a blank well containing 100 µL of solvent and 100 µL of the corresponding sample dilution to account for any color of the sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2][13]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[14][15]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound and the standard.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Expertise & Experience: The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds. The method involves the generation of the blue-green ABTS radical cation (ABTS•+). This is typically achieved by reacting ABTS salt with a strong oxidizing agent like potassium persulfate.[16] Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color, which is monitored at 734 nm.[17] The longer wavelength reduces interference from colored compounds, a distinct advantage over the DPPH assay.
Caption: ABTS Radical Generation and Scavenging Mechanism.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in deionized water.[17]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17] This allows for the complete formation of the radical.
-
ABTS•+ Working Solution: On the day of the assay, dilute the radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
Add a small volume (e.g., 20 µL) of each sample dilution to the wells.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[17]
-
Include control wells with solvent and the ABTS•+ solution.
-
Incubate at room temperature for a set time (e.g., 6-10 minutes).[18]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity using the same formula as the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Expertise & Experience: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][8] The reaction takes place in an acidic environment (pH 3.6), where an antioxidant reduces a colorless ferric complex (Fe³⁺-TPTZ) to a vibrant blue ferrous complex (Fe²⁺-TPTZ).[3][10] The increase in absorbance at around 594 nm is proportional to the total reducing power of the sample. This assay is straightforward and reproducible but does not measure the scavenging of free radicals directly.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in deionized water.
-
FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm this reagent to 37°C before use.[10]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.
-
Add a small volume of the sample (e.g., 20 µL) to a test tube or microplate well.
-
Add a larger volume of the prepared FRAP reagent (e.g., 150-180 µL).[10]
-
Mix well and incubate at 37°C for a defined period (e.g., 4-15 minutes).[3][10] The reaction time is critical and should be consistent.[10]
-
-
Measurement and Calculation:
-
Measure the absorbance at 594 nm.[8]
-
Create a standard curve using the FeSO₄ dilutions.
-
Express the antioxidant capacity of the sample in terms of Fe(II) equivalents (e.g., µM Fe²⁺/mg of compound).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Expertise & Experience: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[19][20] The radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19] The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[21] This assay is considered more biologically relevant than SET-based assays because it uses a biologically relevant radical.[11]
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.
-
Fluorescein Stock Solution: Prepare in the phosphate buffer.
-
AAPH Solution: Prepare fresh daily in the phosphate buffer.
-
Standard Solution: Prepare a stock solution of Trolox in the phosphate buffer and make serial dilutions.
-
-
Assay Procedure (96-well black opaque plate):
-
Add 150 µL of the fluorescein working solution to each well.[20]
-
Add 25 µL of the test compound, standard (Trolox), or buffer (for the blank) to the wells.[20]
-
Incubate the plate at 37°C for at least 15-30 minutes in the plate reader.[20][21]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]
-
-
Measurement and Calculation:
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60-120 minutes, using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[20][21]
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC value of the test compound as Trolox equivalents (µmol TE/g).
-
Trustworthiness: Ensuring Self-Validating Systems
To ensure the reliability and reproducibility of your results, incorporate the following practices into your workflow:
-
Positive Controls: Always run a well-characterized antioxidant standard (e.g., Trolox, Ascorbic Acid, Gallic Acid) in parallel with your test compound. This validates that the assay is performing correctly and provides a benchmark for comparison.
-
Solvent Blanks: Measure the absorbance/fluorescence of the solvent and reagents without the test compound to establish a baseline and control for background signal.
-
Concentration-Response Curves: Test each compound over a range of concentrations to establish a clear dose-response relationship and to accurately calculate the IC50 value.
-
Triplicate Measurements: Perform all measurements in at least triplicate to ensure precision and to calculate standard deviations.
-
Reagent Stability: Prepare radical solutions (DPPH, ABTS) and other sensitive reagents like AAPH fresh daily and protect them from light and heat to ensure consistent activity.
By implementing these measures, you create a self-validating system where the performance of the assay can be monitored and verified with each experimental run.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for quantifying the in vitro antioxidant activity of substituted phenols like Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. The structural characteristics of this compound—a phenolic hydroxyl group enhanced by multiple electron-donating substituents—strongly suggest a high capacity for neutralizing free radicals.
For drug development professionals and researchers, the logical next steps involve:
-
Systematic Evaluation: Apply the DPPH, ABTS, FRAP, and ORAC assays to obtain a comprehensive antioxidant profile, understanding both the electron-donating and hydrogen-donating capabilities of the molecule.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to understand how the position and nature of the substituents influence antioxidant efficacy.
-
Cell-Based Assays: Move beyond chemical assays to evaluate the compound's ability to mitigate oxidative stress in cellular models, providing a more direct link to potential therapeutic applications.
By employing these rigorous in vitro methods, researchers can effectively screen and characterize novel phenolic compounds, paving the way for the development of new therapeutics to combat diseases rooted in oxidative stress.
References
- A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds - Benchchem.
- 4.4.2. ABTS Radical Scavenging Assay - Bio-protocol.
- DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd.
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI.
- Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2 - Benchchem.
- FRAP Antioxidant Assay Kit - Zen-Bio.
- MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS - Jetir.Org.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
- Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers.
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- 4.4.2. ABTS Radical Scavenging Activity - Bio-protocol.
- Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols deriv
- Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate - Journal of Advanced Pharmacy Educ
- A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us.
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI.
- (PDF)
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC.
- Application of manual assessment of oxygen radical absorbent capacity (ORAC)
- DPPH Radical Scavenging Assay - MDPI.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI.
- Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts.
- Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts - CABI Digital Library.
- ORAC Assay - BioTeSys.
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC.
- IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. - Rasayan Journal of Chemistry.
- In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm - PMC.
- 2,5-DIMETHOXY-PHENOL 18113-18-3 wiki - Guidechem.
- 2-(1-Methylethenyl)-6-(1-methylethyl)phenol Properties - EPA.
- Chemical Properties of Phenol, 6-methyl-2-methoxy-3-(1-methylethyl) - Cheméo.
- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC.
- The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide - Benchchem.
- multivariate analysis of polyphenolic content and in vitro antioxidant capacities of different fractions - Applied Ecology and Environmental Research.
- Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity | Request PDF - ResearchG
- Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend.
- CAS 74663-48-2: 2-(1-methylethyl)-6-propylphenol - CymitQuimica.
- Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment.
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Troubleshooting & Optimization
Preventing oxidation and degradation of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- in storage
Executive Summary
You are working with Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (systematically related to 2,5-dimethoxythymol). This compound is an extremely electron-rich aromatic system. The presence of two methoxy groups (positions 2,[1]5) and an alkyl group (isopropyl at 6) significantly lowers its oxidation potential, making it highly susceptible to auto-oxidation upon exposure to air and light.
Unlike simple phenols, this compound possesses a critical structural vulnerability: the unsubstituted para-position (C4) . This allows for rapid oxidation into para-benzoquinones (turning the sample yellow/red) or dimerization (turning the sample brown/black).
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. The primary degradation pathway is Oxidative Dehydrogenation driven by the electron-donating effects of the methoxy groups.
The C4 Vulnerability
-
Initiation: UV light or trace metals strip the phenolic hydrogen, creating a Phenoxyl Radical .
-
Stabilization: The methoxy groups stabilize this radical, extending its lifetime and allowing it to react with oxygen.
-
Propagation: The radical attacks the unsubstituted Carbon-4 (C4), leading to the formation of a Quinone Methide intermediate or directly to 2,5-dimethoxy-3-methyl-6-isopropyl-1,4-benzoquinone .
Visualizing the Threat:
Figure 1: The oxidative cascade from colorless phenol to colored quinone/dimer products. The C4 position is the primary site of attack.
Module 2: The "Golden Standard" Storage Protocol
Objective: Halt the radical initiation step. Success Metric: Compound remains white/colorless for >6 months.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T significantly reduces the rate of radical propagation. |
| Container | Amber Glass | Blocks UV/Blue light (300–450 nm), which provides the energy to cleave the O-H bond. |
| Closure | Teflon-lined Cap | Prevents oxygen permeation and leaching of plasticizers (which can act as radical initiators) found in standard polyethylene caps. |
| State | Solid (Neat) | Solutions degrade 10-100x faster due to dissolved oxygen and solvent-mediated electron transfer. |
Protocol: Aliquoting for Long-Term Storage
Do not repeatedly open the main stock bottle.
-
Prepare: Pre-label amber vials with Teflon-lined caps. Flush them with Argon gas for 10 seconds.
-
Environment: Ideally, work inside a glovebox. If unavailable, use an inverted funnel flowing Argon over your balance.
-
Aliquot: Weigh out single-use quantities (e.g., 10 mg, 50 mg) into the pre-flushed vials.
-
Seal: Cap immediately. Wrap the cap junction with Parafilm to create a secondary gas barrier.
-
Store: Place vials in a secondary container (e.g., a jar with desiccant) at -20°C.
Module 3: Troubleshooting Guide
Scenario A: "My sample has turned pink or light yellow."
-
Diagnosis: Early-stage oxidation. Small amounts of p-benzoquinone have formed.
-
Impact: Purity is likely >95%, but the quinone is a potent electrophile and may interfere with biological assays or nucleophilic reactions.
-
Action:
-
For Synthesis: Purify via rapid silica plug filtration (wash with non-polar solvent).
-
For Bio-Assays:Discard. Quinones are redox-active and will generate false positives in cellular ROS assays.
-
Scenario B: "The sample is a brown, sticky gum."
-
Diagnosis: Advanced degradation. Polymerization (dimerization) has occurred.
-
Impact: Irreversible damage.
-
Action: Discard immediately. Do not attempt to repurpose.
Scenario C: "I need to keep it in solution for a week."
-
Diagnosis: High risk.
-
Action:
-
Use Degassed Anhydrous Solvents (sparge with Helium or Argon for 15 mins).
-
Avoid DMSO (Dimethyl Sulfoxide). DMSO is hygroscopic and can act as an oxidant for sensitive phenols.
-
Preferred Solvent: Degassed Ethanol or Acetonitrile.
-
Store the solution at -80°C, not -20°C.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Nitrogen instead of Argon? A: Yes, but it is less effective. Because Nitrogen is lighter than air, it requires a constant active flow to displace oxygen. Argon settles into the vial, protecting the solid even while you are screwing on the cap.
Q2: Why did my sample degrade even in the freezer? A: The most common culprit is moisture . If the vial was opened while cold, condensation formed inside. Water lowers the activation energy for proton transfer, accelerating oxidation. Always allow the vial to warm to room temperature before opening.
Q3: Is this compound light sensitive? A: Yes, critically. The methoxy groups shift the absorption spectrum into the near-UV/visible range. Exposure to fluorescent lab lights can initiate radical formation within hours.
Q4: Can I use metal spatulas? A: Avoid them if possible. Trace iron or copper from scratched spatulas can catalyze the "Fenton Reaction," generating hydroxyl radicals that destroy your phenol. Use porcelain, glass, or Teflon-coated spatulas .
Module 5: Workflow Visualization
Correct Handling Decision Tree:
Figure 2: Decision tree for receiving and processing sensitive phenolic compounds.
References
-
National Institute of Standards and Technology (NIST). Phenol, 2,5-bis(1,1-dimethylethyl)- Properties and Stability. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Royal Society of Chemistry (RSC). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols. J. Chem. Soc. C, 1971. Available at: [Link]
-
National Institutes of Health (NIH). Mechanistic Insights into the Oxidation of Substituted Phenols. PMC, 2014. Available at: [Link]
Sources
Validation & Comparative
Structural Elucidation of 2,5-Dimethoxy-3-methyl-6-(1-methylethyl)phenol: A Comparative Spectral Assignment Guide
Executive Summary
This guide addresses the structural assignment of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (also referred to as 6-isopropyl-2,5-dimethoxy-3-methylphenol). This molecule presents a classic "crowded aromatic" challenge: a pentasubstituted benzene ring where steric compression and electronic effects can lead to ambiguous signal assignments in standard 1D NMR.
We compare two analytical performance workflows:
-
Workflow A (Standard): 1D
H/ C NMR in Chloroform- (CDCl ). -
Workflow B (High-Fidelity): Solvent-Resolved NMR (DMSO-
or C D ) coupled with 2D Heteronuclear correlation.
Key Finding: While Workflow A provides a quick snapshot, it frequently fails to resolve the two methoxy signals and obscures the phenolic proton. Workflow B is the required standard for publication-quality assignment, utilizing solvent-induced shifts (ASIS) to deconvolute overlapping resonances.
Structural Analysis & Challenge
The target molecule is a derivative of the thymol/carvacrol scaffold but with higher oxygenation.
Numbering Scheme (IUPAC Priority):
-
C1: Phenolic -OH
-
C2: Methoxy (-OCH
)[1] -
C3: Methyl (-CH
)[2] -
C4: Aromatic Proton (The only
H on the ring) -
C5: Methoxy (-OCH
)[1] -
C6: Isopropyl (-CH(CH
) )
The "Crowded Phenol" Problem
In a standard 500 MHz spectrum, the two methoxy groups (C2-OMe and C5-OMe) often appear as a singular or overlapping singlet around 3.7–3.8 ppm. Furthermore, the aromatic proton at C4 is heavily shielded by the two ortho-oxygenated substituents, pushing it upfield, potentially overlapping with solvent impurities or side-products.
Comparative Analysis: Assignment Methodologies
Workflow A: Standard CDCl Acquisition
-
Performance: Fast, standard for initial purity checks.
-
Limitations:
-
Labile Proton Loss: The C1-OH signal is often broad or invisible due to exchange with trace water/acid in CDCl
. -
Signal Overlap: The electronic environments of C2-OMe and C5-OMe are similar, leading to coalescence.
-
Workflow B: Solvent-Resolved & 2D Integration (Recommended)
-
Performance: High resolution, definitive connectivity.
-
Mechanism:
-
DMSO-
: Forms strong H-bonds with C1-OH, freezing the exchange. This sharpens the OH peak (usually >8.0 ppm) and reveals coupling to neighbors (if any). -
Benzene-
(C D ): Induces Anisotropic Solvent Induced Shifts (ASIS). Benzene preferentially solvates electron-deficient regions, often shifting methoxy groups by up to 0.5 ppm relative to each other, resolving the overlap.
-
Spectral Data Assignment
The following data represents the High-Fidelity Assignment (Workflow B) using DMSO-
Table 1: H NMR Assignment (500 MHz, DMSO- )
| Position | Group | Shift ( | Multiplicity | Interpretation | |
| OH | Hydroxyl | 8.65 | s (broad) | - | Deshielded by H-bonding; disappears with D |
| H-4 | Aromatic | 6.58 | s | - | Shielded by two ortho oxygen donors (C3-Me is meta). |
| 2-OMe | Methoxy | 3.68 | s | - | Ortho to OH; slightly shielded relative to typical anisole. |
| 5-OMe | Methoxy | 3.74 | s | - | Ortho to isopropyl; distinct from 2-OMe. |
| 6-CH | Isopropyl (CH) | 3.25 | sept | 6.9 | Characteristic methine septet. |
| 3-Me | Methyl | 2.15 | s | - | Aromatic methyl singlet. |
| 6-CH | Isopropyl (Me) | 1.18 | d | 6.9 | Gem-dimethyl doublet. |
Table 2: C NMR Assignment (125 MHz, DMSO- )
| Position | Type | Shift ( | Key HMBC Correlations (H |
| C-1 | Quaternary (C-OH) | 146.5 | OH |
| C-5 | Quaternary (C-OMe) | 150.2 | H4 |
| C-2 | Quaternary (C-OMe) | 142.8 | 2-OMe |
| C-6 | Quaternary (C-iPr) | 133.1 | 6-CH |
| C-3 | Quaternary (C-Me) | 125.4 | 3-Me |
| C-4 | Methine (CH) | 106.5 | 3-Me |
| OMe | Methoxy | 60.1, 56.2 | - |
| iPr-CH | Methine | 26.5 | 6-Me |
| iPr-Me | Methyl | 23.1 | - |
| 3-Me | Methyl | 16.2 | - |
Note: The assignment of C2 vs. C5 methoxy carbons relies on HMBC. The C5 carbon usually correlates strongly with the H4 proton (2-bond or 3-bond), whereas C2 is further from the only aromatic proton.
Experimental Protocol (Workflow B)
To reproduce the high-fidelity data, follow this self-validating protocol.
Step 1: Sample Preparation[4]
-
Mass: Weigh 10–15 mg of the phenol derivative.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Why? DMSO prevents solute aggregation and stabilizes the OH proton.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors caused by glass camber.
Step 2: Acquisition Parameters
-
Temperature: 298 K (25°C). Accurate temperature control is vital as OH shifts are temperature-dependent.
-
Pulse Sequence (1H): 30° pulse angle, 10s relaxation delay (
).-
Reasoning: Phenolic protons and methoxy groups have different
relaxation times. A long delay ensures quantitative integration accuracy.
-
-
2D Setup (HMBC): Optimize for long-range coupling
Hz.
Step 3: Validation Logic (The "Check")[3]
-
The "H4" Test: The aromatic proton (H4) must show HMBC correlations to two oxygenated carbons (C3 and C5) and one alkyl-substituted carbon (C3). If it correlates to the isopropyl-bearing carbon (C6), the assignment is correct.
Visualization of Assignment Logic
The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to distinguish the regio-placement of the substituents.
Figure 1: Critical HMBC Correlations. The correlation from H-4 to C-6 (Red Arrow) confirms the para-relationship between the aromatic proton and the isopropyl group.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4] Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for Additivity Rules).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Solvent Induced Shifts/ASIS protocols).
-
NIST Chemistry WebBook. Proton NMR compilations for substituted benzenes.Link
Sources
Mass spectrometry fragmentation patterns of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
This guide provides a technical comparison of the mass spectrometry fragmentation patterns of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (hereafter referred to as 2,5-Dimethoxythymol ) against its primary structural analogs and potential analytical interferences, specifically Thymol and Carvacrol .
Executive Summary
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (CAS: 35946-91-9, MW: 210.27 Da) is a polysubstituted phenolic compound, structurally characterized as a dimethoxylated derivative of the monoterpene thymol. In drug development and metabolomics, it serves as a critical biomarker for oxidative metabolism of p-cymene derivatives and is a bioactive component in specific Asteraceae extracts.
The Challenge: Differentiating 2,5-Dimethoxythymol from its non-methoxylated precursors (Thymol, Carvacrol) and isomeric impurities (e.g., Propofol derivatives) is difficult due to shared tropylium-type fragmentation pathways. This guide delineates the specific mass spectral fingerprints required for unambiguous identification.
Core Comparison Matrix
| Feature | 2,5-Dimethoxythymol (Target) | Thymol (Alternative 1) | Carvacrol (Alternative 2) |
| Molecular Ion (M+) | m/z 210 (Strong) | m/z 150 (Strong) | m/z 150 (Strong) |
| Base Peak (100%) | m/z 195 (M - CH₃) | m/z 135 (M - CH₃) | m/z 135 (M - CH₃) |
| Key Diagnostic Ion | m/z 167 (Loss of Isopropyl) | m/z 115 (Ring contraction) | m/z 115 (Ring contraction) |
| Methoxy Specifics | m/z 180 (Loss of CH₂O) | Absent | Absent |
| Retention Index (DB-5) | ~1550 - 1600 | ~1290 | ~1298 |
Technical Deep Dive: 2,5-Dimethoxythymol Fragmentation
Mechanistic Pathway
The fragmentation of 2,5-Dimethoxythymol under Electron Ionization (EI, 70 eV) is driven by the stability of the aromatic core and the lability of the alkyl/alkoxy substituents.
-
Molecular Ion (m/z 210): The aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion peak.
-
Primary Fragmentation (Base Peak, m/z 195): The loss of a methyl radical (
) is the dominant pathway. While methyl loss can occur from the methoxy groups, energetic favorability dictates loss from the isopropyl group (C-6), forming a resonance-stabilized quinoid-type cation. -
Secondary Fragmentation (m/z 167): Subsequent loss of the remaining isopropyl fragment (or direct loss of the isopropyl radical,
, 43 Da) yields the dimethoxy-cresol cation. -
Methoxy-Specific Cleavage (m/z 180): A diagnostic loss of formaldehyde (
, 30 Da) from the methoxy groups distinguishes this compound from non-methoxylated analogs.
Fragmentation Pathway Diagram
The following diagram illustrates the causal fragmentation logic, distinguishing the target from its analogs.
Caption: Mechanistic fragmentation pathway of 2,5-Dimethoxythymol (EI, 70eV). The blue path indicates the dominant transition to the Base Peak.
Comparative Analysis: Target vs. Alternatives
Differentiation is critical when analyzing complex matrices like essential oils or metabolic assays where Thymol and Carvacrol co-elute or appear in high abundance.
Alternative 1: Thymol (2-isopropyl-5-methylphenol)
-
Differentiation: Thymol lacks the methoxy groups at positions 2 and 5.
-
Spectral Signature:
-
M+: m/z 150 (60 Da lower than target).
-
Base Peak: m/z 135 (M-15).
-
Key Absence: No peaks at m/z 180, 195, or 210.
-
-
Performance Note: Thymol ionizes with higher efficiency due to less steric hindrance, often swamping the signal of the dimethoxy derivative in trace analysis.
Alternative 2: Propofol (2,6-diisopropylphenol)
-
Differentiation: Often confused due to the "isopropyl phenol" nomenclature.
-
Spectral Signature:
-
M+: m/z 178.
-
Base Peak: m/z 163 (M-15).
-
-
Diagnostic Check: The target compound (2,5-Dimethoxythymol) has a unique odd-mass fragment at m/z 167 (M-43) which is structurally impossible for Propofol to generate with high intensity without extensive rearrangement.
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducible detection and separation of 2,5-Dimethoxythymol from its isomers, follow this self-validating protocol.
Sample Preparation
-
Extraction: Use Ethyl Acetate (LC-MS grade) for liquid-liquid extraction from aqueous matrices.
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C, 30 min) shifts the M+ to m/z 282, improving peak shape and sensitivity by capping the phenolic -OH.
-
Note: The fragmentation data above refers to the underivatized native compound.
-
Instrumental Parameters (GC-MS)
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 180°C.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Ion Source: EI (70 eV), 230°C.
-
Scan Range: m/z 40–400.
Data Validation Criteria
-
Retention Time Check: 2,5-Dimethoxythymol must elute after Thymol (RI ~1290) and Carvacrol (RI ~1298). Expected RI is approx. 1550–1600 on DB-5.
-
Ion Ratio Confirmation:
-
Target Ion: m/z 195
-
Qualifier 1: m/z 210 (Ratio: ~30-50% of Base)
-
Qualifier 2: m/z 167 (Ratio: ~10-20% of Base)
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Thymol and Derivatives. National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[1][2][3] Compound Summary: Phenol, 2,5-bis(1-methylethyl)- and related structures.[1] National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Isolation and Characterization of Thymol Derivatives from Carpesium divaricatum. [Link]
Sources
FTIR spectrum analysis and characteristic peaks of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
Executive Summary & Compound Identification[1][2][3][4][5][6]
Target Compound : Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- Common Synonyms : 2,5-Dimethoxythymol; 2,5-Dimethoxy-p-cymen-3-ol.[1] CAS Number : 104294-07-7 (Representative for 2,5-dimethoxythymol isomer).[1] Molecular Formula : C₁₂H₁₈O₃ (MW: 210.27 g/mol ).
This guide provides a high-resolution spectroscopic analysis of 2,5-Dimethoxythymol , a rare thymol derivative isolated from medicinal plants such as Carpesium divaricatum and Inula species.[1] Unlike its parent compound (Thymol) or its ether analogue (2,5-Dimethoxy-p-cymene), this molecule possesses a unique pentasubstituted benzene ring containing a free phenolic hydroxyl group, two methoxy groups, and the characteristic p-cymene alkyl pattern.[1]
Why This Matters : In drug development and phytochemical quality control, distinguishing 2,5-Dimethoxythymol from its biosynthetic precursors (Thymol) and methylated metabolites (2,5-Dimethoxy-p-cymene) is critical.[1] Its specific substitution pattern imparts distinct antioxidant and cytotoxic properties, making accurate FTIR identification essential for purity verification.[1]
Structural Analysis & Theoretical Spectral Prediction
To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its vibrating functional groups.
-
Core Skeleton : p-Cymene (1-methyl-4-isopropylbenzene) ring.[1]
-
Modifications :
Graphviz: Structural Logic Flow[3]
Caption: Structural derivation of 2,5-Dimethoxythymol showing the additive effect of functional groups on the FTIR profile.
Detailed FTIR Characteristic Peaks
The following data is synthesized from isolation studies of Carpesium species (Zee et al., 1998) and standard spectroscopic rules for polysubstituted phenols.
Region 1: High Frequency (4000 – 2800 cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |
| O-H Stretch | 3400 – 3500 | Medium, Broad | Phenolic Hydroxyl .[1] The peak is broadened due to intermolecular hydrogen bonding.[1] Note: In dilute solution, a sharp peak at ~3600 cm⁻¹ may appear.[1] |
| C-H Stretch (Ar) | 3000 – 3100 | Weak | Aromatic C-H . Very weak because there is only one aromatic proton (H-4) on the ring.[1] |
| C-H Stretch (Alk) | 2950 – 2970 | Strong | Methyl/Isopropyl . Asymmetric stretching of the -CH₃ groups in the isopropyl and methoxy moieties.[1] |
| C-H Stretch (Alk) | 2835 – 2850 | Medium | Methoxy C-H . A characteristic "shoulder" or distinct peak often seen in anisole derivatives, specific to the O-CH₃ group.[1] |
Region 2: Fingerprint & Functional (1600 – 1000 cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |
| C=C Ring Stretch | 1590, 1490 | Medium | Aromatic Skeleton .[1] Breathing modes of the benzene ring. Shifts slightly lower than unsubstituted benzene due to electron-donating methoxy groups.[1] |
| C-H Bending | 1450 – 1460 | Medium | Methyl/Methylene .[1] Deformation of the alkyl groups (isopropyl/methyl). |
| Gem-Dimethyl | 1380 & 1360 | Medium | Isopropyl Doublet .[1] The characteristic "rabbit ears" split peak of the isopropyl group (-CH(CH₃)₂). Critical for confirming the thymol skeleton. |
| Ar-O-C Stretch | 1200 – 1275 | Very Strong | Asymmetric Ether Stretch .[1] The vibration between the aromatic ring and the methoxy oxygen.[1] Often the strongest peak in the spectrum.[1] |
| C-O Stretch | 1020 – 1075 | Strong | Symmetric Ether Stretch .[1] The vibration of the O-CH₃ bond.[1] |
Region 3: Low Frequency (1000 – 600 cm⁻¹)
-
850 – 880 cm⁻¹ : Out-of-Plane (OOP) Bending .[1] Corresponds to the isolated aromatic hydrogen at Position 4.[1] Since the ring is pentasubstituted, this single sharp peak confirms the substitution pattern (H is isolated between substituents).
Comparative Analysis: Target vs. Alternatives
In a QC setting, you must distinguish the target from its precursors.[1]
| Feature | 2,5-Dimethoxythymol (Target) | Thymol (Precursor) | 2,5-Dimethoxy-p-cymene (Ether Analogue) |
| O-H Stretch | Present (3400 cm⁻¹) | Present (3200-3400 cm⁻¹) | ABSENT (Diagnostic) |
| Methoxy C-O | Strong (1200-1275 cm⁻¹) | Absent | Strong (1200-1275 cm⁻¹) |
| Ring Substitution | Pentasubstituted (1 Ar-H) | Trisubstituted (3 Ar-H) | Tetrasubstituted (2 Ar-H) |
| OOP Bending | ~870 cm⁻¹ (1 isolated H) | ~810 cm⁻¹ (2 adjacent H) | ~860 cm⁻¹ (Isolated H's) |
Graphviz: Identification Workflow
Caption: Decision tree for distinguishing 2,5-Dimethoxythymol from related impurities.
Experimental Protocol for Spectral Acquisition
Since 2,5-Dimethoxythymol is typically an oil or low-melting solid, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for reproducibility and ease of use.[1]
Protocol: ATR-FTIR Analysis
-
Instrument Setup :
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric CO₂ and H₂O lines.
-
Resolution : 4 cm⁻¹.[1]
-
Scans : 16 or 32 scans for high signal-to-noise ratio.
-
-
Sample Application :
-
Place 10-20 µL of the neat oil (or 2-3 mg of solid) directly onto the crystal center.[1]
-
Apply pressure using the anvil to ensure intimate contact (critical for solids).
-
-
Acquisition :
-
Collect the spectrum from 4000 to 600 cm⁻¹.[1]
-
-
Post-Processing :
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Baseline correct if necessary (though ATR baselines are usually flat).
-
-
Validation :
-
Check for the Isopropyl Doublet (1380/1360) to confirm the cymene skeleton.
-
Check for the Methoxy C-O (1200+) to confirm functionalization.
-
References
-
Zee, O., Kim, D. K., & Lee, K. R. (1998).[1][2] Thymol derivatives from Carpesium divaricatum.[1][3][4][2] Archives of Pharmacal Research, 21(6), 785-787.[1]
-
Passreiter, C. M., et al. (1998). Sesquiterpene lactones and thymol derivatives from Carpesium divaricatum.[1][4] Phytochemistry.
-
NIST Chemistry WebBook . Standard Reference Data for Thymol and Anisole Derivatives.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Authoritative text for spectral interpretation rules).
Sources
A Comparative Analysis of the Antioxidant Activities of Thymol and a Substituted Phenol Derivative
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antioxidant research, both natural and synthetic compounds present unique opportunities for therapeutic and industrial applications. This guide provides an in-depth comparative analysis of the antioxidant activity of Thymol, a well-characterized natural monoterpenoid phenol, and Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, a synthetic substituted phenol. While Thymol's efficacy is extensively documented, this guide will also explore the predicted antioxidant potential of its synthetic counterpart based on established structure-activity relationships of phenolic compounds.
Introduction to the Compared Antioxidants
Thymol , with the chemical name 2-isopropyl-5-methylphenol, is a major constituent of essential oils from various plants, including thyme and oregano.[1][2] Its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent antioxidant properties, has been the subject of numerous studies.[1][3][4][5] The antioxidant capacity of Thymol is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[1][5]
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- is a synthetic phenolic compound. While direct experimental data on its antioxidant activity is not extensively available in public literature, its chemical structure allows for a predictive analysis of its potential antioxidant capacity. The presence of electron-donating methoxy (-OCH3) and alkyl (methyl and isopropyl) groups on the phenol ring is expected to influence its radical scavenging ability.
Chemical Structures
The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure.
Caption: Chemical structure of Thymol (2-isopropyl-5-methylphenol).
Caption: Chemical structure of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-.
Mechanisms of Phenolic Antioxidant Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.
-
Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer.
The efficiency of these mechanisms is influenced by the substituents on the aromatic ring. Electron-donating groups, such as alkyl and methoxy groups, can increase the electron density on the phenol ring and stabilize the resulting phenoxyl radical, thus enhancing antioxidant activity.[6]
In Vitro Antioxidant Activity Assays: Principles and Protocols
Several standardized in vitro assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. These assays are based on different chemical reactions and provide a comprehensive profile of a compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity.[7][8][9]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[7][9] The working solution should have an absorbance of approximately 1.0 at 517 nm.[9]
-
Sample Preparation: Dissolve the test compounds (Thymol and the synthetic phenol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent to prepare a series of concentrations.[10]
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH working solution. A blank containing only the solvent is also prepared.[10][11]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10][11]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Caption: Workflow of the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant activity.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Preparation of ABTS•+ Solution: Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12][[“]] The mixture is incubated in the dark at room temperature for 12-16 hours.[14]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.
-
Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.[14]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[14]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow of the FRAP Assay.
Comparative Antioxidant Activity
| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (TEAC) | FRAP Value (Fe²⁺ Equivalents) |
| Thymol | Documented potent activity [4][5] | Strong quenching ability [15] | Significant reducing power [4][16] |
| Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- | Predicted to be active | Predicted to be active | Predicted to be active |
Discussion:
Thymol: The antioxidant activity of Thymol is well-established and has been demonstrated in numerous studies using various assays. [4][5][16]Its phenolic hydroxyl group readily donates a hydrogen atom to scavenge a wide range of free radicals. [1][5]The presence of the isopropyl and methyl groups, which are electron-donating, further enhances its antioxidant capacity by stabilizing the resulting phenoxyl radical.
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-: In the absence of direct experimental data, a theoretical evaluation based on its structure suggests a potentially significant antioxidant activity.
-
Methoxy Groups (-OCH3): The two methoxy groups at positions 2 and 5 are strong electron-donating groups. Their presence is known to increase the electron density on the aromatic ring and lower the O-H bond dissociation enthalpy, which generally leads to enhanced antioxidant activity. [6]Studies on other methoxy-substituted phenols have shown their potent radical scavenging capabilities. [17]* Alkyl Groups (Methyl and Isopropyl): The methyl group at position 3 and the isopropyl group at position 6 are also electron-donating alkyl groups. These substituents contribute to the stabilization of the phenoxyl radical formed after hydrogen donation, thereby increasing the antioxidant potential. [2] Considering the combined effect of two methoxy groups and two alkyl groups, it is plausible to predict that Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- would exhibit considerable, and possibly potent, antioxidant activity. However, steric hindrance from the bulky isopropyl group adjacent to the hydroxyl group might influence its ability to interact with certain free radicals.
Natural vs. Synthetic Antioxidants: The comparison between Thymol, a natural antioxidant, and the synthetic phenol derivative highlights a broader theme in antioxidant research. While natural antioxidants are often perceived as safer, synthetic antioxidants can be designed and optimized for specific applications. [18][19][20]The efficacy of both natural and synthetic antioxidants in various applications is an active area of investigation. [15]
Conclusion
Thymol stands as a well-validated natural antioxidant with proven efficacy in various in vitro assays. Its activity is rooted in the reactivity of its phenolic hydroxyl group, enhanced by its alkyl substituents.
For Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, a theoretical analysis of its structure strongly suggests a high potential for antioxidant activity. The presence of multiple electron-donating groups (two methoxy and two alkyl) is a key indicator of its capacity to scavenge free radicals effectively.
This comparative guide underscores the importance of both empirical data and theoretical structural analysis in evaluating antioxidant potential. While Thymol provides a benchmark as a potent natural antioxidant, the exploration of synthetic derivatives like Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- offers exciting prospects for the development of novel and potentially more effective antioxidant agents. Further experimental validation of the antioxidant activity of this and similar synthetic phenols is warranted to fully elucidate their therapeutic and industrial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
